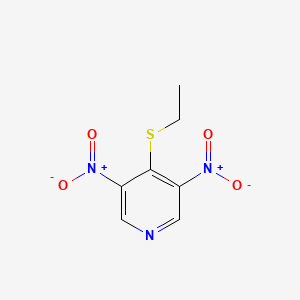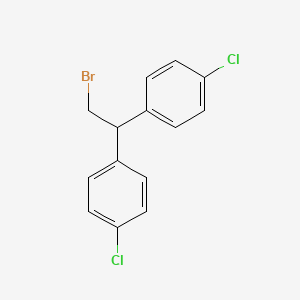
1-(2-Bromo-1-(4-chlorophenyl)ethyl)-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(4-chlorophenyl)ethyl)-4-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, making it a significant molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(4-chlorophenyl)ethyl)-4-chlorobenzene typically involves the bromination and chlorination of benzene derivatives. One common method is the bromination of 1-(4-chlorophenyl)ethanol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(4-chlorophenyl)ethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Electrophilic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-(2-Bromo-1-(4-chlorophenyl)ethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(4-chlorophenyl)ethyl)-4-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)ethylene
- 1-(2-Bromo-4-chlorophenyl)ethanone
- 2-Bromo-1-(2-chlorophenyl)ethanone
Uniqueness
1-(2-Bromo-1-(4-chlorophenyl)ethyl)-4-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Properties
CAS No. |
121043-47-8 |
|---|---|
Molecular Formula |
C14H11BrCl2 |
Molecular Weight |
330.0 g/mol |
IUPAC Name |
1-[2-bromo-1-(4-chlorophenyl)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C14H11BrCl2/c15-9-14(10-1-5-12(16)6-2-10)11-3-7-13(17)8-4-11/h1-8,14H,9H2 |
InChI Key |
PEHQGSYXZOLXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


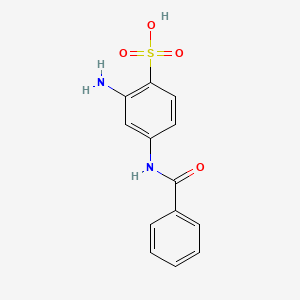
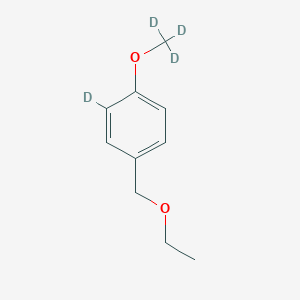
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
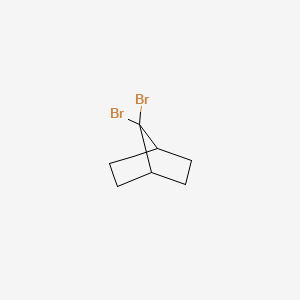
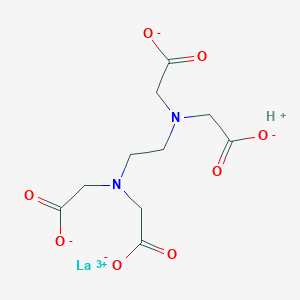
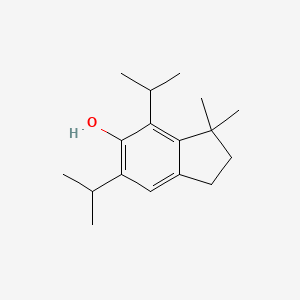
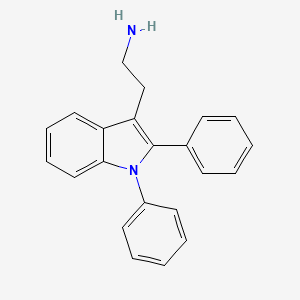
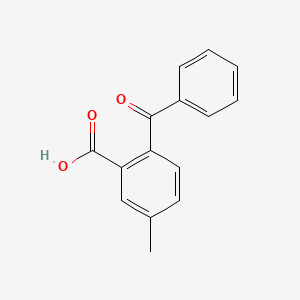

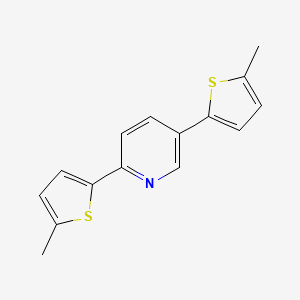

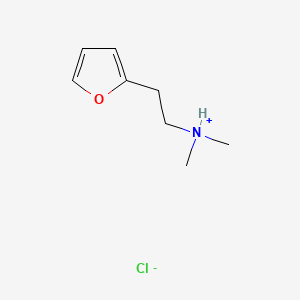
![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/structure/B13749193.png)
